molecular formula C29H51NO4S2 B12686862 3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid CAS No. 83090-10-2

3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid

Cat. No.: B12686862
CAS No.: 83090-10-2
M. Wt: 541.9 g/mol
InChI Key: QYFGITQWGIQRFI-NDEPHWFRSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3-thiazolidine ring substituted with a 5,5-dimethyl group and a long-chain octadecyl (C18) alkyl group at position 3. The thiazolidine moiety is linked to a 4-hydroxybenzenesulfonic acid group, contributing to its amphiphilic nature. Thiazolidine derivatives are known for diverse applications, including antimicrobial activity, enzyme inhibition, and surfactant behavior .

Properties

CAS No.

83090-10-2

Molecular Formula

C29H51NO4S2

Molecular Weight

541.9 g/mol

IUPAC Name

3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C29H51NO4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-30-24-29(2,3)35-28(30)26-23-25(36(32,33)34)20-21-27(26)31/h20-21,23,28,31H,4-19,22,24H2,1-3H3,(H,32,33,34)/t28-/m0/s1

InChI Key

QYFGITQWGIQRFI-NDEPHWFRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN1CC(S[C@H]1C2=C(C=CC(=C2)S(=O)(=O)O)O)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CC(SC1C2=C(C=CC(=C2)S(=O)(=O)O)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid typically involves multiple steps, starting with the formation of the thiazolidine ring This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the thiazolidine ring or the sulfonic acid group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to modified thiazolidine rings.

Scientific Research Applications

3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and sulfonic acid group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzenesulfonic Acid

  • Structural Differences : Lacks the thiazolidine ring and alkyl chain, making it simpler and more hydrophilic.
  • Functional Role : Used as a sulfonation precursor in synthesizing sulfonated graphene quantum dots (SO3-GQDs-2), highlighting its utility in materials science .
  • Physicochemical Properties : Higher aqueous solubility compared to the target compound due to the absence of hydrophobic alkyl chains.

Penicilloic Acid Derivatives (e.g., Amoxicillin Penicilloic Acid Sodium Salt)

  • Structural Similarities : Shares the 5,5-dimethyl-1,3-thiazolidine core but substitutes the octadecyl chain with a carboxylate group and penicilloic acid side chains.
  • Key Differences : The target compound’s octadecyl chain may enhance lipid membrane interaction, whereas the penicilloic acid derivative’s polar groups favor solubility in biological matrices.

Sulfonated Graphene Quantum Dots (SO3-GQDs)

  • Synthetic Relevance: SO3-GQDs-2 incorporates 4-hydroxybenzenesulfonic acid as a precursor, demonstrating the utility of sulfonic acid derivatives in nanomaterial synthesis .
  • Divergent Applications : While SO3-GQDs are used in optoelectronics or biosensing, the target compound’s alkyl-thiazolidine structure may favor applications in surfactant chemistry or drug delivery.

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Solubility Profile Potential Applications
Target Compound 1,3-Thiazolidine C18 alkyl, 4-hydroxybenzenesulfonic acid Amphiphilic Surfactants, antimicrobials
4-Hydroxybenzenesulfonic Acid Benzene ring Sulfonic acid, hydroxyl Hydrophilic Nanomaterial synthesis
Amoxicillin Penicilloic Acid Sodium Salt 1,3-Thiazolidine Carboxylate, penicilloic acid Polar Antibiotics
SO3-GQDs-2 Graphene quantum dots Sulfonic acid groups Hydrophilic Optoelectronics, sensing

Research Findings and Inferences

  • Stereochemical Impact : The (2S) configuration in the thiazolidine ring may enhance enantioselective interactions, analogous to chiral centers in bioactive molecules .
  • Sulfonic Acid Role : The 4-hydroxybenzenesulfonic acid moiety contributes to acidity and hydrogen-bonding capacity, similar to its role in SO3-GQDs .

Biological Activity

3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid, also known by its CAS number 83090-10-2, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant pharmacological effects, supported by various studies and case reports.

Chemical Structure and Properties

The compound features a thiazolidine ring structure combined with a hydroxybenzenesulfonic acid moiety. Its molecular formula is C29H51N1O4SC_{29}H_{51}N_{1}O_{4}S, indicating a complex structure that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of sulfonic acids often exhibit significant antimicrobial properties. In particular, compounds similar to 3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid have been shown to possess broad-spectrum antimicrobial effects against various pathogens.

Pathogen Type Activity
BacteriaEffective against Gram-positive and Gram-negative bacteria.
FungiExhibits antifungal activity against Candida species.

2. Cytotoxic Effects

Studies have demonstrated that the compound may exhibit cytotoxic effects on certain cancer cell lines. For example:

  • Case Study : A study evaluated the cytotoxicity of thiazolidine derivatives on breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

The exact mechanism of action for 3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid remains under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase.

Research Findings

Recent studies have contributed valuable insights into the biological activities of this compound:

Antimicrobial Studies

A study assessed the antimicrobial efficacy of various thiazolidine derivatives against resistant strains of bacteria and fungi. The results showed potent activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in clinical settings.

Cytotoxicity Assessment

In vitro assays were performed on different cancer cell lines (e.g., HeLa and A549) revealing that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.

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